molecular formula C19H20F3N3O2 B3003130 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1706311-59-2

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B3003130
CAS No.: 1706311-59-2
M. Wt: 379.383
InChI Key: UAWUJSXITFCNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .

Mode of Action

This compound acts as an inhibitor of DDR1 phosphorylation . By inhibiting the phosphorylation of DDR1, it prevents the activation of downstream signaling pathways that are involved in processes such as cell proliferation and extracellular matrix remodeling .

Biochemical Pathways

The inhibition of DDR1 phosphorylation impacts several biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell differentiation, cell migration, and cell cycle progression . By inhibiting DDR1, this compound can potentially disrupt these processes, leading to altered cell behavior .

Result of Action

The inhibition of DDR1 phosphorylation by this compound can lead to a variety of cellular effects. For example, it has been shown to prevent collagen-induced activation of renal epithelial cells expressing DDR1 . This suggests that the compound could potentially be used to treat conditions related to abnormal collagen signaling, such as fibrotic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of collagen, which is the natural ligand for DDR1, can affect the efficacy of the compound . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-4-14(10-15)18(26)25-8-2-3-12(11-25)9-16-23-17(24-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUJSXITFCNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.